molecular formula C7H8N2O2 B1451740 6-Amino-2-methylnicotinic acid CAS No. 680208-82-6

6-Amino-2-methylnicotinic acid

Cat. No. B1451740
M. Wt: 152.15 g/mol
InChI Key: TZZLIARCVQOPQS-UHFFFAOYSA-N
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Description

6-Amino-2-methylnicotinic acid is a compound with the CAS Number: 680208-82-6 . It has a molecular weight of 152.15 and its IUPAC name is 6-amino-2-methylnicotinic acid .


Synthesis Analysis

The synthesis of 6-Amino-2-methylnicotinic acid involves several steps. One method involves the use of 6-amino-2-methylnicotinonitrile in an aqueous KOH solution. The mixture is heated at the reflux temperature for 3 days. After this time, it is cooled to room temperature, neutralized with concentrated HCl, filtered, and dried to give the desired product .


Molecular Structure Analysis

The InChI code for 6-Amino-2-methylnicotinic acid is 1S/C7H8N2O2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9)(H,10,11) . The molecular formula is C7H8N2O2 .


Physical And Chemical Properties Analysis

6-Amino-2-methylnicotinic acid is a white or off-white crystalline powder. It has a boiling point of 390.6°C at 760 mmHg. The density is 1.337g/cm3 .

Scientific Research Applications

Electrocatalysis and Synthesis

  • Electrocatalytic Carboxylation : 6-Amino-2-methylnicotinic acid is synthesized through electrocatalytic carboxylation, avoiding the use of volatile and toxic solvents or additional supporting electrolytes, offering a more environmentally friendly approach (Feng et al., 2010).
  • Electrochemical Reduction : The substance can be created by electrochemical reduction of halides in the presence of CO2, demonstrating potential for innovative synthesis methods (Gennaro et al., 2004).

Microbial and Enzymatic Applications

  • Microbial Degradation : 6-Amino-2-methylnicotinic acid is involved in microbial degradation processes, offering insights into microbial metabolism and potential applications in biotechnology (Tinschert et al., 1997).
  • Enzymatic Hydroxylation : It serves as a substrate for specific enzymatic reactions, such as hydroxylation, highlighting its role in biochemical pathways (Tinschert et al., 2000).

Coordination Chemistry

  • Formation of Coordination Compounds : It forms various coordination complexes with transition metals, which can be significant for understanding molecular interactions and designing new materials (Aakeröy & Beatty, 1999).

Pharmaceutical Research

  • Antiproliferative Activity : Derivatives of 6-Amino-2-methylnicotinic acid show potential antiproliferative activity, indicating its relevance in cancer research and drug development (Abdel‐Aziz et al., 2012).

Analytical Chemistry

  • Improved Detection Methods : Its derivatives have been used to develop improved detection methods for specific amino acids in biomedical research (Andrýs et al., 2015).

Optical and Electronic Properties

  • Study of Solvatochromism and Prototropism : Research on 6-Amino-2-methylnicotinic acid includes investigating its solvatochromism and prototropism, which can be valuable in understanding molecular interactions and designing optoelectronic materials (Dogra, 2005).

Magnetic Properties

  • Magnetic Property Investigation : 6-Amino-2-methylnicotinic acid derivatives have been investigated for their magnetic properties when coordinated with metal ions, contributing to the field of magnetism and materials science (Razquin-Bobillo et al., 2022).

properties

IUPAC Name

6-amino-2-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZLIARCVQOPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651750
Record name 6-Amino-2-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-methylnicotinic acid

CAS RN

680208-82-6
Record name 6-Amino-2-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JG Petersen, T Sørensen, M Damgaard… - European Journal of …, 2014 - Elsevier
A series of 6-aminonicotinic acid analogues have been synthesized and pharmacologically characterized at native and selected recombinant GABA A receptors. 6-Aminonicotinic acid (…
Number of citations: 15 www.sciencedirect.com
Y Bessho, T Akaki, Y Hara, M Yamakawa… - Bioorganic & Medicinal …, 2021 - Elsevier
Pyruvate dehydrogenase kinases (PDHKs) are fascinating drug targets for numerous diseases, including diabetes and cancers. In this report, we describe the result of our structure-…
Number of citations: 2 www.sciencedirect.com

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